2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Overview
Description
2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound with the molecular formula C21H27NO9 and a molecular weight of 437.44 . It is used as a cornerstone for the development of revolutionary antibacterial and antiviral therapeutics .
Molecular Structure Analysis
The IUPAC name of this compound is [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate . The InChI Key is KJHQVFWBNCVROC-PFAUGDHASA-N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 437.44 . The predicted boiling point is 590.7±50.0 °C and the predicted density is 1.26±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been synthesized and studied for its crystal structure. Peikow et al. (2006) achieved the synthesis through the reaction of pentaacetyl-β-D-glucosamine, p-methoxyphenol, and boron trifluoride etherate in dry methylene chloride. X-ray diffraction analysis revealed that the compound crystallizes in the hexagonal space group P65, showcasing intermolecular hydrogen bonding, which plays a crucial role in the stability and properties of the synthesized compound (Peikow et al., 2006).
Biological Applications and Studies
In the realm of biological studies, the derivatives of 2-acetamido-2-deoxy-β-D-glucopyranoside have been extensively researched. For example, Merser et al. (1975) synthesized derivatives that exhibit adjuvant activity, indicating potential applications in vaccine development and immune response enhancement. Specifically, their work on bacterial peptidoglycan derivatives highlighted the smallest adjuvant-active structure known at the time, suggesting a focus on enhancing the effectiveness of immunological compounds (Merser et al., 1975).
Enzyme Inhibition Studies
Furthermore, the compound and its analogs have been studied for their role as enzyme inhibitors. Bedi et al. (1978) explored the modification of the acetamido group in p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside and its analogs. Their findings contribute to the understanding of how structural changes can influence the inhibitory effects on specific enzymes, such as 2-acetamido-2-deoxy-β-D-glucosidase from Turbatrix aceti, showcasing the potential for therapeutic applications in enzyme-related disorders (Bedi et al., 1978).
Mechanism of Action
Target of Action
It is known that this compound is used as a cornerstone for the development of revolutionary antibacterial and antiviral therapeutics . This suggests that its targets may include bacterial and viral proteins or enzymes.
Mode of Action
Given its use in the development of antibacterial and antiviral therapeutics , it is plausible that it may interfere with essential biological processes in these pathogens, such as replication or protein synthesis.
Result of Action
Given its use in the development of antibacterial and antiviral therapeutics , it is likely that it results in the inhibition of bacterial or viral growth or replication.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c1-11-8-6-7-9-16(11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHQVFWBNCVROC-PFAUGDHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585911 | |
Record name | 2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263746-44-7 | |
Record name | 2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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